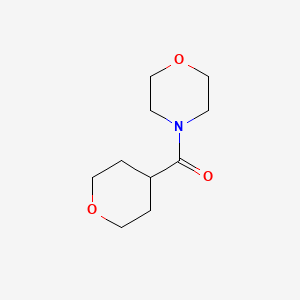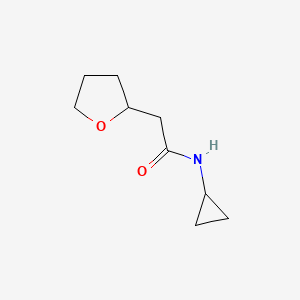![molecular formula C13H13NO B6496846 4-[(2-methylphenoxy)methyl]pyridine CAS No. 1378673-88-1](/img/structure/B6496846.png)
4-[(2-methylphenoxy)methyl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-[(2-methylphenoxy)methyl]pyridine” is a chemical compound with the molecular formula C13H13NO . It has an average mass of 199.248 Da and a monoisotopic mass of 199.099716 Da .
Synthesis Analysis
The synthesis of pyridine derivatives like “this compound” often involves reactions such as nitration, reduction, and cyclization . For instance, Grignard reagents can be added to pyridine N-oxides in THF at room temperature, and subsequent treatment with acetic anhydride at 120°C can afford 2-substituted pyridines .Molecular Structure Analysis
The molecular structure of “this compound” includes a pyridine ring attached to a methylphenoxy group . It has two hydrogen bond acceptors, no hydrogen bond donors, and three freely rotating bonds .Physical And Chemical Properties Analysis
“this compound” has a density of 1.1±0.1 g/cm3, a boiling point of 327.9±22.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . It also has an enthalpy of vaporization of 54.8±3.0 kJ/mol and a flash point of 120.1±12.6 °C .Mecanismo De Acción
Target of Action
Similar compounds, such as phenoxy herbicides, are known to mimic the auxin growth hormone indoleacetic acid (iaa), inducing rapid, uncontrolled growth in broad-leaf plants .
Mode of Action
Based on the behavior of similar compounds, it may interact with its targets by mimicking the structure and function of certain plant hormones, leading to uncontrolled growth .
Biochemical Pathways
Related compounds are known to interfere with normal plant growth processes, leading to rapid, uncontrolled growth and eventual plant death .
Result of Action
Similar compounds are known to cause rapid, uncontrolled growth in plants, leading to their eventual death .
Action Environment
Similar compounds are known to be widely used in agriculture, suggesting that they are stable and effective in a variety of environmental conditions .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-[(2-methylphenoxy)methyl]pyridine for laboratory experiments include its low cost and ease of synthesis. In addition, the compound is relatively stable and can be stored for long periods of time. Furthermore, it is a versatile compound, which can be used in a variety of experiments. However, there are some limitations to using this compound for laboratory experiments. For example, it is not very soluble in water, which can make it difficult to dissolve in certain solutions. In addition, the compound can be toxic in high concentrations, so it is important to use it with caution.
Direcciones Futuras
There are a number of potential future directions for 4-[(2-methylphenoxy)methyl]pyridine research. For example, further studies could be conducted to explore its potential applications in drug discovery and development. In addition, more research could be done to investigate its potential biochemical and physiological effects. Furthermore, additional studies could be conducted to explore its potential uses as a starting material for the synthesis of other compounds. Finally, research could also be conducted to explore its potential as a therapeutic agent for various diseases and conditions.
Métodos De Síntesis
4-[(2-methylphenoxy)methyl]pyridine can be synthesized by the reaction of 2-methylphenol and formaldehyde in the presence of an acid catalyst. This reaction is known as the Knoevenagel condensation, and involves the formation of an imine intermediate, which is then hydrolyzed to form the desired product. The reaction is typically carried out in an organic solvent, such as ethanol, and yields a product with a purity of around 95%. The reaction is relatively simple and can be carried out in a short amount of time.
Aplicaciones Científicas De Investigación
4-[(2-methylphenoxy)methyl]pyridine has been studied extensively for its potential applications in scientific research. It has been used in drug discovery and development, as it can be used to create novel compounds with desirable pharmacological properties. In addition, it has been studied for its potential use in biochemical and physiological studies, as it can be used to study the effects of different compounds on the body. Furthermore, this compound has been used as a starting material for the synthesis of other compounds, such as pharmaceuticals and other organic compounds.
Propiedades
IUPAC Name |
4-[(2-methylphenoxy)methyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-11-4-2-3-5-13(11)15-10-12-6-8-14-9-7-12/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXPKHXWTUOGILF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-bromo-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrimidine](/img/structure/B6496769.png)
![2-[(cyclohexylmethyl)sulfanyl]-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6496774.png)
![7-hydroxy-3-(2-methoxyphenoxy)-2-methyl-8-[(piperidin-1-yl)methyl]-4H-chromen-4-one](/img/structure/B6496782.png)
![ethyl (2E)-2-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylidene]-5-(4-fluorophenyl)-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B6496788.png)
![7-hydroxy-3-(2-methoxyphenyl)-2-methyl-8-[(pyrrolidin-1-yl)methyl]-4H-chromen-4-one](/img/structure/B6496792.png)

![[1-(1,3-thiazol-2-yl)piperidin-3-yl]methanol](/img/structure/B6496805.png)
![2-[benzyl(methyl)amino]cyclopentan-1-ol](/img/structure/B6496814.png)
![N-[2-(4-methoxyphenyl)ethyl]-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B6496817.png)
![8-(1H-1,3-benzodiazol-2-ylsulfanyl)-7-[(2E)-but-2-en-1-yl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6496825.png)
![3-[(2-chlorophenoxy)methyl]pyridine](/img/structure/B6496832.png)

![4-[(2-chlorophenoxy)methyl]pyridine](/img/structure/B6496845.png)
![N-(4-fluorophenyl)-2-{5-[(4-fluorophenyl)methoxy]-2-methyl-4-oxo-1,4-dihydropyridin-1-yl}acetamide](/img/structure/B6496854.png)